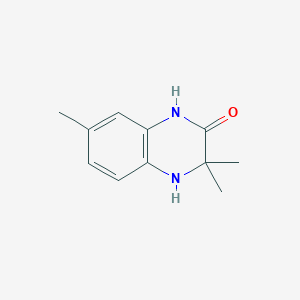

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

3,3,7-trimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-4-5-8-9(6-7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULUXVZZEDTOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(C(=O)N2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627001 | |

| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147245-26-9 | |

| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,7-trimethylquinoxaline and a suitable oxidizing agent.

Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of chemical transformations to form the dihydroquinoxalinone structure.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of dihydroquinoxalinols.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions.

Biology

- Antiviral Activity : Research indicates that quinoxaline derivatives exhibit antiviral properties. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit the replication of viruses such as HSV-1 and cytomegalovirus .

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated significant inhibition of lipoxygenase activity in vitro, suggesting its potential application in treating inflammatory conditions .

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound in treating various diseases. Its mechanism may involve the inhibition of specific enzymes or receptors related to disease processes .

- Anticancer Activity : Some studies have reported that quinoxaline derivatives exhibit anticancer properties with significant growth inhibition values against cancer cell lines. For instance, certain derivatives demonstrated GI50 values indicating potent activity against tumor cells .

Electrochemical Behavior

A study on the electrochemical behavior of quinoxaline derivatives at mercury electrodes revealed insights into their redox properties. The research proposed a mechanism involving a pH-dependent two-electron reduction process that contributes to understanding their pharmacological activity .

Biological Evaluation

A detailed investigation into new quinoxaline derivatives highlighted their antioxidant and anti-inflammatory activities. Compounds derived from this class were evaluated using the carrageenin-induced edema model in rats, demonstrating significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features for Antitumor Activity :

- C7 substituents : Methoxy or methyl groups enhance tubulin binding .

- C3 substituents : Methyl groups improve metabolic stability and bioavailability .

sGC Activation

3,4-Dihydroquinoxalin-2(1H)-ones act as heme-independent sGC activators, with dicarboxylic derivatives outperforming monocarboxylic analogs:

- Compound 30d (dicarboxylic) : Increased wild-type sGC activity by 4.4-fold (EC${50}$ = 0.77 μM) and mutant sGC (His105Ala) by 4.8-fold (EC${50}$ = 1.8 μM), comparable to BAY 60-2770 .

- C14 (dicarboxylic) : Achieved ΔG$_{bind}$ = -15.65 kcal/mol due to optimized hydrogen bonding with the Y-S-R motif and hydrophobic interactions .

Structural Determinants :

- Carboxylic groups : Dicarboxylic derivatives (e.g., 30d) form stronger hydrogen bonds with Tyr135/Ser137/Arg139 residues .

- Hydrophobic substituents : Phenyl groups at C6 exploit hydrophobic cavities, enhancing stability .

Enzyme Inhibition (JNK3)

- J46-37: A 3,4-dihydroquinoxalin-2(1H)-one derivative with a naphthalen-1-yl group showed IC$_{50}$ = 12 nM for JNK3 and >100-fold selectivity over DDR1/EGFR .

- Mechanism : The core structure binds to the ATP-binding pocket via π-π stacking and hydrogen bonding .

Antibacterial Activity

Structure-Activity Relationship :

Critical Analysis of Structural Modifications

- C3 Methylation : Improves metabolic stability but may reduce solubility .

- C7 Methyl vs. Methoxy : Methoxy enhances tubulin binding, while methyl improves pharmacokinetics .

- Carboxylic vs. Non-Carboxylic Derivatives: Dicarboxylic analogs (e.g., 30d) show superior sGC activation but poorer cell permeability .

Limitations and Contradictions

- Some dicarboxylic derivatives (e.g., C14) failed to activate sGC in cell-based assays despite strong in vitro activity, possibly due to poor membrane permeability .

- Antitumor lead 2a showed in vivo efficacy but faced challenges in further studies, necessitating scaffold-hopping to derivatives like 13c–e .

Biological Activity

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, characterized by its unique structure that includes three methyl groups and a dihydroquinoxalinone framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The chemical structure of this compound can be represented as follows:

This compound possesses a ketone functional group and a partially saturated ring system, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.

A study reported an IC50 value of approximately 10 µM against MDA-MB-231 breast cancer cells, indicating substantial cytotoxicity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor signaling pathways. For example:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may reduce ROS levels in cells, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria and found it effective at lower concentrations compared to traditional antibiotics.

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis .

Q & A

Basic Research Question

- 1H NMR : Methyl groups appear as singlets at δ 1.2–1.5 ppm.

- 13C NMR : Carbonyl resonance at δ 170–175 ppm.

- HRMS : Exact mass matching C12H16N2O2 (e.g., [M+H]+ = 225.1022) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.